5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-((acetyloxy)acetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)-
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Overview
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((4-O-(3-O-acetyl-2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-8-((acetyloxy)acetyl)-1-methoxy-6,8,11-trihydroxy-, (8S-cis)- is a complex organic compound with a multifaceted structure. Compounds of this nature often have significant applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the core structure followed by the addition of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other naphthacenedione derivatives or related organic molecules with comparable structures and properties.
Uniqueness
What sets this compound apart from others could be its unique combination of functional groups and the specific arrangement of atoms within its structure. This could confer distinct chemical reactivity and biological activity, making it valuable for specific applications.
Biological Activity
5,12-Naphthacenedione derivatives are a class of compounds that have garnered attention due to their diverse biological activities. The specific compound in focus here possesses a complex structure characterized by multiple hydroxyl and methoxy groups that contribute to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is C28H39N1O14, with a molecular weight of approximately 585.63 g/mol. Its structural complexity is highlighted by various functional groups that enhance its reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of 5,12-naphthacenedione possess significant antimicrobial properties. For instance:
- Mechanism : The compound can disrupt microbial cell membranes and interfere with metabolic pathways.
- Case Study : In vitro tests revealed effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains .
2. Anticancer Properties
The anticancer potential of this compound has been a focal point in recent research:
- Mechanism : It is believed to induce apoptosis in cancer cells through DNA intercalation and disruption of replication processes.
- Case Study : In cellular assays, the compound demonstrated cytotoxic effects on various cancer cell lines (e.g., breast and colon cancer) with IC50 values indicating potency comparable to established chemotherapeutics .
The biological activity of 5,12-naphthacenedione involves multiple mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate between DNA base pairs, leading to replication errors and cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, contributing to oxidative stress and subsequent apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1,4-Naphthoquinone | Simple naphthoquinone structure | Antimicrobial, anticancer |
9,10-Anthraquinone | Anthraquinone derivative | Antitumor, dyeing agent |
2-Methyl-1,4-naphthoquinone | Methyl-substituted naphthoquinone | Antioxidant properties |
The unique combination of substituents on the naphthalene framework enhances the compound's solubility and reactivity compared to simpler quinones .
Research Findings
Recent studies have focused on synthesizing derivatives of 5,12-naphthacenedione to enhance its biological activity:
Properties
CAS No. |
81975-88-4 |
---|---|
Molecular Formula |
C45H55NO18 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
[2-[4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C45H55NO18/c1-19-27(49)12-13-32(58-19)63-44-21(3)60-34(15-29(44)61-23(5)48)64-43-20(2)59-33(14-26(43)46(6)7)62-30-17-45(55,31(50)18-57-22(4)47)16-25-36(30)42(54)38-37(40(25)52)39(51)24-10-9-11-28(56-8)35(24)41(38)53/h9-11,19-21,26,29-30,32-34,43-44,52,54-55H,12-18H2,1-8H3 |
InChI Key |
NAFMYBXAIRFZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C |
Origin of Product |
United States |
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